Cas no 4128-00-1 ((3S)-3-aminopyrrolidin-2-one)
(3S)-3-aminopyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- (S)-3-Aminopyrrolidin-2-one
- (S)-3-AMINO-2-PYRROLIDINONE
- (S)-3-aminopyrrolidinone
- 3(S)-amino-2-oxopyrrolidine
- AB64072
- ANW-65727
- CHEMBL288076
- CTK8C1016
- SureCN50585
- L-3-Amino-pyrrolidinone
- (3S)-3-Amino-2-pyrrolidinone
- L-3-Amino-2-pyrrolidone
- S-3-Amino-2-pyrrolidinone
- (3S)-3-aminopyrrolidin-2-one
- (S)-3-Amino-pyrrolidin-2-one
- (S)-3-amino-2-pyrrolidinone, AldrichCPR
- MFCD11501144
- 2-Pyrrolidinone, 3-amino-, (3S)-
- FT-0774158
- AKOS006239573
- 3-(s)-amino-2-pyrrolidinone
- 4128-00-1
- SCHEMBL50585
- DTXSID90497945
- AS-35764
- YNDAMDVOGKACTP-VKHMYHEASA-N
- CS-0054164
- YV4
- EN300-119051
- (3S)-3-Amino-2-pyrrolidinone (ACI)
- 2-Pyrrolidinone, 3-amino-, (S)- (ZCI)
- 2-Pyrrolidinone, 3-amino-, L- (8CI)
- (S)-2-Oxopyrrolidin-3-amine
- 2-Pyrrolidinone 3-amino-, (3S)-
- DB-024531
-
- MDL: MFCD11501144
- Inchi: 1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)/t3-/m0/s1
- InChI Key: YNDAMDVOGKACTP-VKHMYHEASA-N
- SMILES: O=C1[C@H](CCN1)N
Computed Properties
- Exact Mass: 100.06400
- Monoisotopic Mass: 100.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 91.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.127
- Melting Point: 120-130 ºC
- Boiling Point: 306 ºC
- Flash Point: 139 ºC
- PSA: 55.12000
- LogP: -0.13730
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
(3S)-3-aminopyrrolidin-2-one Security Information
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280;P305+P351+P338;P310
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39-45
-
Hazardous Material Identification:
- Storage Condition:2-8 °C
(3S)-3-aminopyrrolidin-2-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
(3S)-3-aminopyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A578033-50mg |
(S)-3-Amino-2-pyrrolidinone |
4128-00-1 | 50mg |
$ 81.00 | 2023-09-08 | ||
| TRC | A578033-100mg |
(S)-3-Amino-2-pyrrolidinone |
4128-00-1 | 100mg |
$ 110.00 | 2023-09-08 | ||
| TRC | A578033-500mg |
(S)-3-Amino-2-pyrrolidinone |
4128-00-1 | 500mg |
$ 420.00 | 2023-09-08 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0320-1g |
(S)-3-Amino-pyrrolidin-2-one |
4128-00-1 | 97% | 1g |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0320-5g |
(S)-3-Amino-pyrrolidin-2-one |
4128-00-1 | 97% | 5g |
5919.34CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0320-500mg |
(S)-3-Amino-pyrrolidin-2-one |
4128-00-1 | 97% | 500mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0320-250mg |
(S)-3-Amino-pyrrolidin-2-one |
4128-00-1 | 97% | 250mg |
1060.05CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0320-100mg |
(S)-3-Amino-pyrrolidin-2-one |
4128-00-1 | 97% | 100mg |
831.08CNY | 2021-05-07 | |
| Fluorochem | 048163-250mg |
S)-3-Amino-2-pyrrolidinone |
4128-00-1 | 95% | 250mg |
£126.00 | 2022-03-01 | |
| Fluorochem | 048163-1g |
S)-3-Amino-2-pyrrolidinone |
4128-00-1 | 95% | 1g |
£314.00 | 2022-03-01 |
(3S)-3-aminopyrrolidin-2-one Production Method
Production Method 1
Production Method 2
Production Method 3
(3S)-3-aminopyrrolidin-2-one Raw materials
- L-2,4-Diaminobutyric acid hydrochloride
- methyl (2S)-2,4-diaminobutanoate dihydrochloride
- ethyl (2S)-2,4-diaminobutanoate
(3S)-3-aminopyrrolidin-2-one Preparation Products
(3S)-3-aminopyrrolidin-2-one Suppliers
(3S)-3-aminopyrrolidin-2-one Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on (3S)-3-aminopyrrolidin-2-one
Comprehensive Analysis of (3S)-3-aminopyrrolidin-2-one (CAS No. 4128-00-1): Properties, Applications, and Industry Trends
(3S)-3-aminopyrrolidin-2-one (CAS No. 4128-00-1) is a chiral pyrrolidinone derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its stereospecific (3S) configuration and pyrrolidin-2-one backbone, serves as a versatile building block in drug discovery. Its molecular structure, featuring both an amine group and a lactam ring, enables diverse interactions in biological systems, making it valuable for designing enzyme inhibitors and receptor modulators.
Recent advancements in small-molecule therapeutics have highlighted the role of (3S)-3-aminopyrrolidin-2-one in developing treatments for neurological disorders and metabolic diseases. Researchers are particularly interested in its potential to enhance blood-brain barrier permeability, a critical factor in CNS drug development. The compound’s chiral purity (≥98% ee) is often emphasized in literature, as it directly impacts the efficacy of enantioselective synthesis routes.
From a synthetic chemistry perspective, CAS 4128-00-1 is frequently employed in asymmetric catalysis and peptide mimetic design. Its compatibility with N-protecting groups (e.g., Boc, Fmoc) allows seamless integration into solid-phase synthesis workflows. A 2023 study published in Organic Process Research & Development demonstrated its utility in constructing proline-like scaffolds for kinase inhibitors, addressing a growing demand for targeted cancer therapies.
Environmental and regulatory considerations surrounding (3S)-3-aminopyrrolidin-2-one have also evolved. The compound’s biodegradability profile and low ecotoxicity make it preferable for green chemistry applications. Regulatory databases like REACH list it under non-hazardous classification, aligning with industry shifts toward sustainable intermediates.
Market analytics reveal increasing procurement of 4128-00-1 by CDMOs specializing in orphan drug synthesis. This trend correlates with rising searches for "chiral pyrrolidinone suppliers" and "CAS 4128-00-1 price trends" across scientific procurement platforms. The compound’s stability under GMP storage conditions (±25°C, nitrogen atmosphere) further enhances its commercial viability.
Emerging applications include its use as a precursor for PET radiotracers in neuroimaging, capitalizing on the amine group’s radiolabeling compatibility. This aligns with the booming diagnostic imaging market, projected to exceed $12 billion by 2026. Analytical methods for (3S)-3-aminopyrrolidin-2-one quantification—particularly HPLC with chiral columns—are frequently discussed in analytical chemistry forums.
In conclusion, 4128-00-1 exemplifies how niche intermediates drive innovation across therapeutic areas. Its dual functionality as both a hydrogen bond donor/acceptor and conformational constraint element ensures continued relevance in rational drug design. Ongoing research into its metabolic stability and salt formation properties will likely uncover additional industrial applications in coming years.
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